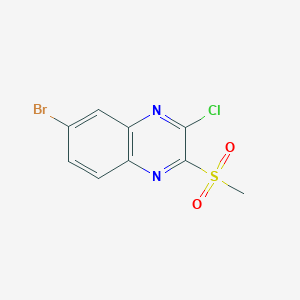![molecular formula C22H25N3O9 B2779087 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID CAS No. 1351651-76-7](/img/structure/B2779087.png)
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID is a complex organic compound that features a combination of several functional groups, including a dioxin ring, a furan ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the dioxin and furan intermediates, followed by their coupling with the piperazine derivative. The final step involves the formation of the acetamide linkage and the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the oxoethyl group.
Substitution: The piperazine ring may undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone derivative, while reduction of the oxoethyl group could yield a hydroxyl derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of multiple functional groups suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions, although further research would be needed to confirm this.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique structure may impart desirable properties to the materials or reactions in which it is used.
Mecanismo De Acción
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide hydrochloride
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide sulfate
Uniqueness
Compared to similar compounds, the oxalate salt of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide may exhibit different solubility, stability, or bioavailability properties. These differences could make it more suitable for certain applications, such as in drug formulation or material science.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5.C2H2O4/c24-16(17-2-1-9-26-17)13-22-5-7-23(8-6-22)14-20(25)21-15-3-4-18-19(12-15)28-11-10-27-18;3-1(4)2(5)6/h1-4,9,12H,5-8,10-11,13-14H2,(H,21,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGKSLHWCGGLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone](/img/structure/B2779004.png)
![5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2779006.png)
![4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2779007.png)


![N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide](/img/structure/B2779015.png)
![[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2779017.png)

![2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2779019.png)



![(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B2779025.png)
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2779027.png)
